molecular formula C9H10BrNO4 B1646620 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid

5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid

Cat. No. B1646620
M. Wt: 276.08 g/mol
InChI Key: WJVZUIDNRZPEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid is a useful research compound. Its molecular formula is C9H10BrNO4 and its molecular weight is 276.08 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

5-bromo-6-(2-methoxyethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO4/c1-14-2-3-15-8-7(10)4-6(5-11-8)9(12)13/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

WJVZUIDNRZPEKL-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C(C=N1)C(=O)O)Br

Canonical SMILES

COCCOC1=C(C=C(C=N1)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 325 mg (1.3 mmol) 5-bromo-6-chloro-nicotinic acid methyl ester, 233 mg (3.24 mmol) 2-methoxyethanol and 493 mg (3.24 mmol) DBU was heated under microwave radiation for 2 min to 180° C. 0.65 mL water and 0.49 mL 5N KOH aq. was added and the mixture was heated under microwave radiation for 2 min to 160° C. The mixture was acidified with 1N HCl aq. and extracted with ethyl acetate. After evaporation the residue was purified by preparative HPLC on reversed phase eluting with a gradient formed from acetonitrile/water/HCOOH. The combined product fractions were evaporated to yield 237 mg (66%) of the title compound as white solid. MS (ISP): 274 (M−H).
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step One
Name
Quantity
493 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.49 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.65 mL
Type
solvent
Reaction Step Three
Yield
66%

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